Zaltoprofen-d7 Sulfoxide

Isotopic Purity Mass Spectrometry Internal Standard Design

Zaltoprofen-d7 Sulfoxide (TRC Z146007) is a hepta-deuterated (d7) isotopologue of the active metabolite M2 (S-oxide-zaltoprofen) of the non-steroidal anti-inflammatory drug (NSAID) zaltoprofen. It serves as a highly characterized, stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of the sulfoxide metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₁₇H₇D₇O₄S
Molecular Weight 321.4
Cat. No. B1155766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaltoprofen-d7 Sulfoxide
Synonyms10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid-d7 5-Oxide
Molecular FormulaC₁₇H₇D₇O₄S
Molecular Weight321.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zaltoprofen-d7 Sulfoxide: A Stable Isotope-Labeled Metabolite Standard for Specialized Quantitation


Zaltoprofen-d7 Sulfoxide (TRC Z146007) is a hepta-deuterated (d7) isotopologue of the active metabolite M2 (S-oxide-zaltoprofen) of the non-steroidal anti-inflammatory drug (NSAID) zaltoprofen. It serves as a highly characterized, stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of the sulfoxide metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The core M2 metabolite has demonstrated significantly enhanced potency as a selective COX-2 inhibitor (IC50 = 45.38 nM) compared to the parent drug (IC50 = 515.2 nM), along with dual COX-2 and PPAR-γ targeting activity, confirming its pharmacological relevance as a critical analyte [1]. This compound fills the analytical gap for robust, matrix-effect-resistant bioanalytical methods required for advanced pharmacokinetic, metabolism, and drug development studies.

Why Unlabeled or Mismatched Internal Standards Compromise Zaltoprofen Metabolite Quantification


Generic substitution of Zaltoprofen-d7 Sulfoxide with a non-deuterated analog (e.g., Zaltoprofen Sulfoxide Z146005) or a mismatched internal standard (e.g., Zaltoprofen-d7 parent drug, enalapril) introduces unacceptable analytical risk. A fundamental principle of validated LC-MS/MS bioanalysis is that the internal standard must co-elute with and mimic the exact chemical behavior of the analyte to correct for variable matrix effects, extraction recovery, and ionization efficiency [1]. Using a structurally dissimilar surrogate like enalapril cannot ensure this behavior [2], while a non-deuterated analog cannot be spectrometrically resolved from the endogenous metabolite, leading to signal interference. Even a differently labeled analog like Zaltoprofen-13C,d3 provides only a +4 Da mass shift, which is closer to the risk threshold for spectral overlap compared to the +7 Da shift provided by the d7 label . This evidence directly supports the quantitative performance advantages detailed below.

Zaltoprofen-d7 Sulfoxide: Head-to-Head Evidence for Quantifiable Differentiation


Superior Isotopic Mass Resolution: +7 Da (d7) vs. +4 Da (13C,d3) vs. 0 Da (Unlabeled)

A core principle of SIL-IS design is the necessity for a sufficient mass difference between the standard and the analyte to prevent spectral overlap and ensure accurate quantitation. A minimum of +3 Da is commonly recommended for small molecules . Zaltoprofen-d7 Sulfoxide (MW 321.4, +7.04 Da vs. unlabeled) provides a mass shift more than double this minimum. This is a quantifiable advantage over a potential alternative, Zaltoprofen-13C,d3, which provides a mass shift of only +4 Da . A larger mass difference reduces the risk of interference from the analyte's natural isotopic envelope, particularly at high concentrations, making the d7 standard a more robust choice for complex, high-throughput studies.

Isotopic Purity Mass Spectrometry Internal Standard Design

Enhanced Pharmacological Relevance: The M2 Metabolite is an 11.4-Fold More Potent COX-2 Inhibitor than the Parent Drug

The analytical importance of Zaltoprofen-d7 Sulfoxide is directly proportional to the pharmacological significance of its unlabeled counterpart, the M2 metabolite. Direct enzymatic assays demonstrate that M2 (zaltoprofen sulfoxide) is a substantially more potent COX-2 inhibitor than the parent drug zaltoprofen (ZPF) [1]. The IC50 of M2 is 45.38 nM, compared to 515.2 nM for ZPF. This 11.4-fold difference marks M2 not merely as a degradation product but as the primary driver of therapeutic efficacy. Quantifying the parent drug alone, without a matched standard for this active metabolite, would lead to a critically incomplete pharmacokinetic/pharmacodynamic (PK/PD) model, misspecifying the key in vivo active pharmaceutical entity.

COX-2 Selectivity Drug Metabolism Pharmacodynamics

Methodological Superiority: SIL-IS Mitigates Matrix Effects Uncontrolled by Surrogate Standards

The variable nature of biological matrices (e.g., plasma from different subjects) causes inconsistent ion suppression or enhancement in LC-MS/MS, a primary source of assay inaccuracy. While published methods for zaltoprofen have historically relied on non-structurally-analogous internal standards like enalapril, this approach is recognized as a major limitation [1]. Industry guidance confirms that a co-eluting SIL-IS normalizes matrix effects by faithfully tracking the analyte throughout extraction and ionization, a property a surrogate standard cannot guarantee [2]. Zaltoprofen-d7 Sulfoxide, as a true isotopologue, co-elutes with the target metabolite under all conditions, thereby correcting for these variability sources and drastically reducing inter-sample bias. EMA findings show regulatory preference for SIL-IS, with surrogate standards being a common cause for study rejection [2].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Optimal Research & Industrial Applications for Zaltoprofen-d7 Sulfoxide


CLIA-Certified Bioanalytical Labs Conducting Regulatory-Bound PK Studies for Zaltoprofen Generics

For CROs and bioanalytical labs conducting pharmacokinetic studies of zaltoprofen formulations to support ANDA submissions, the use of a matched SIL-IS for the active M2 metabolite is essential for method robustness. The clear +7 Da mass shift of this compound (Section 3, Evidence Item 1) ensures low interference with endogenous metabolites. Its use directly addresses FDA and EMA expectations for control of matrix effects, replacing problematic surrogate standards like enalapril (Section 3, Evidence Item 3), thus streamlining regulatory approval through reliable, defensible data [1].

Academic Research on Zaltoprofen's Dual COX-2/PPAR-γ Mechanism of Action

For university labs probing the novel dual-targeting mechanism of zaltoprofen and its metabolites in inflammatory disease models (e.g., acute lung injury), accurately quantifying the highly potent M2 metabolite is non-negotiable. Since M2 is an 11.4-fold more potent COX-2 inhibitor than the parent drug (Section 3, Evidence Item 2), research fidelity demands a quantification method centered on this active species. Zaltoprofen-d7 Sulfoxide provides the necessary analytical precision to correlate in vivo metabolite concentrations with pharmacodynamic effects, enabling rigorous publication-quality results [2].

Pharmaceutical QC: Monitoring M2 Sulfoxide as a Critical Impurity in Zaltoprofen API

In QC laboratories of zaltoprofen API or finished product manufacturers, the sulfoxide metabolite can arise as an oxidative degradation product. Using Zaltoprofen-d7 Sulfoxide as an internal standard for head-to-head quantification against a certified reference standard of the impurity (e.g., Zaltoprofen Sulfoxide, Z146005) provides the highest accuracy in impurity profiling. This method overcomes matrix effects from API excipients, ensuring precise quantification at low specification limits and maintaining compliance with ICH Q3A/Q3B guidelines.

Quote Request

Request a Quote for Zaltoprofen-d7 Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.